molecular formula C14H16N2 B2793941 2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine CAS No. 1342133-31-6

2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine

Cat. No.: B2793941
CAS No.: 1342133-31-6
M. Wt: 212.296
InChI Key: MRITWRBXXYOYCC-UHFFFAOYSA-N
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Description

2-Methyl-N1-(3-methylphenyl)benzene-1,3-diamine is a substituted aromatic diamine featuring a benzene ring with two amino groups at positions 1 and 3, a methyl group at position 2, and an additional 3-methylphenyl substituent at the N1 amino group.

Properties

IUPAC Name

2-methyl-3-N-(3-methylphenyl)benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-10-5-3-6-12(9-10)16-14-8-4-7-13(15)11(14)2/h3-9,16H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRITWRBXXYOYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=CC(=C2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine typically involves the reaction of 2-methylbenzene-1,3-diamine with 3-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives, depending on the substituents used.

Scientific Research Applications

2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares 2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine with structurally related compounds:

Compound Name Key Substituents Molecular Formula Notable Properties/Activities Reference
This compound - 2-Me, N1-(3-MePh) C14H17N2 Undescribed in evidence; inferred stability from methyl groups’ steric and electronic effects N/A
6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (Compound 8) - 6-Me, N1-(pyridin-3-yl-pyrimidinyl) C16H15N5 Antiproliferative activity (IC50: 2.3–5.3 μM vs. leukemia cells)
4-Methyl-N1-(prop-2-yn-1-yl)-N3-(4-(pyridine-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - 4-Me, N1-propargyl, N3-pyridinyl-pyrimidinyl C19H17N5 Intermediate in antiproliferative agent synthesis
6-Methoxy-N1-(4-(1-methylindol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (5d) - 6-OMe, N1-(1-Me-indolyl-pyrimidinyl) C25H28N6ONa NMR/MS data confirmed; substituents enhance solubility and binding interactions
N1,N3-Bis(4-phenylthiazol-2-yl)benzene-1,3-diamine (6a) - N1,N3-bis(thiazolyl) C24H18N4S2 Thiazole groups confer fluorescence and metal-binding properties

Key Observations:

  • Substituent Position and Bioactivity: Electron-donating groups (e.g., methyl, methoxy) at positions 2, 4, or 6 on the benzene ring influence electronic density, affecting binding to biological targets. For example, 6-methyl derivatives (e.g., compound 8 in ) exhibit antiproliferative activity due to enhanced interactions with kinase domains.
  • N1 Substituent Role: The 3-methylphenyl group in the target compound may reduce solubility compared to pyridinyl or pyrimidinyl substituents (e.g., compound 8 in ), which improve water solubility and hydrogen bonding .
  • Synthetic Flexibility: The N1 amino group serves as a reactive site for further functionalization, enabling the synthesis of amides, thioureas, or heterocyclic derivatives (e.g., thiazole-containing compounds in ).

Spectroscopic and Analytical Data

  • NMR and MS Profiles: Compounds with pyrimidinyl or indolyl substituents (e.g., 5d–5g in ) show distinct 1H NMR signals for aromatic protons (δ 6.5–8.5 ppm) and methyl/methoxy groups (δ 2.1–3.9 ppm). The target compound’s 3-methylphenyl group would likely produce upfield-shifted aromatic signals due to reduced conjugation .
  • Elemental Analysis: Derivatives with heterocyclic substituents (e.g., compound 5d: C25H28N6ONa ) exhibit higher molecular weights and nitrogen content compared to the target compound (C14H17N2), impacting their pharmacokinetic profiles.

Biological Activity

2-Methyl-N1-(3-methylphenyl)benzene-1,3-diamine, also known as 2-methyl-N1,N3-di-o-tolylbenzene-1,3-diamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological properties, including its antimicrobial and anticancer effects, along with relevant research findings and case studies.

  • Molecular Formula : C21H22N2
  • Molecular Weight : 302.41 g/mol
  • CAS Number : 2632340-48-6

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylbenzene-1,3-diamine with 3-methylbenzyl chloride under basic conditions. The reaction is facilitated by bases such as sodium hydroxide or potassium carbonate and is generally conducted at elevated temperatures to enhance yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth.

Anticancer Activity

The compound's anticancer potential has been a focal point in several studies. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of specific molecular targets that regulate cell cycle progression and apoptosis .

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 15 to 30 µM across different cell lines. Furthermore, flow cytometry analysis revealed that the compound induces apoptosis in treated cells .

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA synthesis and repair.
  • Modulation of Signaling Pathways : It can affect pathways related to cell survival and proliferation, contributing to its anticancer effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesBiological Activity
N1-(3-methylphenyl)benzene-1,3-diamineLacks methyl group at position 2Moderate antimicrobial activity
2-Methylbenzene-1,3-diamineNo additional phenyl ringLimited anticancer properties
This compound Two methyl groups enhancing reactivitySignificant antimicrobial and anticancer properties

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